molecular formula C22H25N3O7 B14000059 Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate CAS No. 1738-94-9

Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate

Cat. No.: B14000059
CAS No.: 1738-94-9
M. Wt: 443.4 g/mol
InChI Key: IGMUMKJYPXIKTP-UHFFFAOYSA-N
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Description

Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include esterification, amidation, and protection-deprotection strategies to ensure the stability of reactive groups during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate can undergo a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate shares similarities with other esters and amides that contain aromatic and aliphatic components.
  • Compounds such as benzyl acetate, benzyl benzoate, and benzyl carbamate exhibit similar structural features and reactivity.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

1738-94-9

Molecular Formula

C22H25N3O7

Molecular Weight

443.4 g/mol

IUPAC Name

benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetate

InChI

InChI=1S/C22H25N3O7/c26-13-18(25-22(30)32-15-17-9-5-2-6-10-17)21(29)24-11-19(27)23-12-20(28)31-14-16-7-3-1-4-8-16/h1-10,18,26H,11-15H2,(H,23,27)(H,24,29)(H,25,30)

InChI Key

IGMUMKJYPXIKTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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